molecular formula C22H26N2O2 B11321260 N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11321260
M. Wt: 350.5 g/mol
InChI Key: XJXDJRWOZUZBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a dimethylamino group and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final assembly of the target molecule. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Dimethylamine, phenylethyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines[5][5].

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function. The benzofuran core may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O2/c1-14-11-15(2)20-16(3)21(26-19(20)12-14)22(25)23-13-18(24(4)5)17-9-7-6-8-10-17/h6-12,18H,13H2,1-5H3,(H,23,25)

InChI Key

XJXDJRWOZUZBLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CC=C3)N(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.